Pratol
CAS No.: 487-24-1
Cat. No.: VC21348658
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 487-24-1 |
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Molecular Formula | C16H12O4 |
Molecular Weight | 268.26 g/mol |
IUPAC Name | 7-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9,17H,1H3 |
Standard InChI Key | SQVXWIUVAILQRH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Chemical Properties and Structure
Pratol possesses a characteristic flavone structure with specific modifications. The chemical properties of pratol are summarized in Table 1.
Table 1: Chemical Properties of Pratol
Property | Description |
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Chemical Name | 7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one |
Synonyms | 7-Hydroxy-4'-methoxyflavone, 7-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
Molecular Formula | C₁₆H₁₂O₄ |
Molecular Weight | 268.2641 g/mol |
CAS Number | 487-24-1 |
European Community Number | 207-653-2 |
Stereochemistry | Achiral |
SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(O)C=C3 |
InChIKey | SQVXWIUVAILQRH-UHFFFAOYSA-N |
Structurally, pratol features a hydroxyl group at position 7 and a methoxy group at position 4', which contributes to its unique biological properties . The compound has no stereocenters and exhibits no optical activity .
Natural Sources
Pratol has been isolated from various plant species, primarily from the Fabaceae family. The main natural sources of pratol include:
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Trifolium pratense (Red clover) - One of the primary sources where pratol was first identified
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Hedysarum polybotrys - Contains detectable amounts of pratol
These plants have long histories of use in traditional medicine systems for various health conditions, which initially prompted investigation into their bioactive constituents including pratol.
Biological Activities
Effects on Melanogenesis
One of the most thoroughly researched activities of pratol is its effect on melanogenesis. Studies conducted on B16F10 melanoma cells have shown that pratol significantly enhances melanin production and tyrosinase activity without exhibiting cytotoxicity .
Research has demonstrated that pratol at concentrations of 6.25-50 μM increases melanin content in a dose-dependent manner, with 50 μM pratol resulting in approximately 208.7% increase in melanin content compared to control cells . Table 2 summarizes these findings.
Table 2: Effects of Pratol on Melanin Production and Cell Viability in B16F10 Cells
Concentration (μM) | Melanin Content (%) | Cell Viability (%) |
---|---|---|
6.25 | 99.2 | 101.0 |
12.5 | 108.9 | 99.2 |
25 | 176.2 | 92.1 |
50 | 208.7 | 88.4 |
The melanogenic effect of pratol is attributed to its ability to enhance the expression of melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), through increased expression of microphthalmia-associated transcription factor (MITF) .
Anti-inflammatory Properties
Pratol exhibits significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound effectively reduces the production of pro-inflammatory mediators including nitric oxide (NO) and prostaglandin E2 (PGE2) without cytotoxicity .
Additionally, pratol inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory responses. It also reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .
The anti-inflammatory mechanism of pratol involves inhibition of nuclear factor kappa B (NF-κB) activation by reducing p65 phosphorylation and protecting inhibitory factor kappa B alpha (IκBα) from degradation .
Other Biological Activities
Beyond its effects on melanogenesis and inflammation, pratol has been investigated for other potential biological activities:
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Anti-ischemic effects - Early investigations suggest potential protective effects against ischemic injury, although more research is needed in this area
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HIV-1 integrase inhibition - Pratol has been studied in the context of inhibitory activity against HIV-1 integrase
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HIV-1 protease inhibition - Research has explored pratol's potential in inhibiting HIV-1 protease
Molecular Mechanisms of Action
The biological activities of pratol are mediated through several molecular pathways. For its melanogenic effects, pratol primarily acts through:
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Activation of mitogen-activated protein kinase (MAPK) pathways:
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Modulation of protein kinase A (PKA) pathway:
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Interference with AKT phosphorylation:
For its anti-inflammatory effects, pratol operates through:
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